![molecular formula C12H14BN3O2 B14849207 (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)
(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid: is an organoboron compound with the molecular formula C12H14BN3O2 and a molecular weight of 243.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a phenylethylamino group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The phenylethylamino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, dihydropyrimidine derivatives, and various substituted pyrimidines .
科学研究应用
Chemistry: (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of carbon-carbon bonds .
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the development of anticancer and antimicrobial drugs. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
作用机制
The mechanism of action of (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can disrupt the enzyme’s catalytic activity and affect various biochemical pathways. The compound’s phenylethylamino group may also contribute to its binding affinity and specificity for certain enzymes .
相似化合物的比较
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrimidine ring.
Pyrimidinylboronic acid: A compound with a pyrimidine ring and boronic acid group but without the phenylethylamino substitution.
(2-Phenylethyl)amine: A compound with the phenylethylamino group but lacking the boronic acid and pyrimidine components.
Uniqueness: (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is unique due to the combination of its boronic acid group, pyrimidine ring, and phenylethylamino substitution. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
属性
分子式 |
C12H14BN3O2 |
|---|---|
分子量 |
243.07 g/mol |
IUPAC 名称 |
[2-(2-phenylethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C12H14BN3O2/c17-13(18)11-8-15-12(16-9-11)14-7-6-10-4-2-1-3-5-10/h1-5,8-9,17-18H,6-7H2,(H,14,15,16) |
InChI 键 |
RUYBKNFQWMDCQL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)NCCC2=CC=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


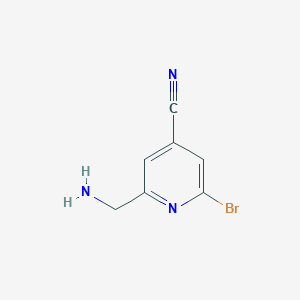


![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)

![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)
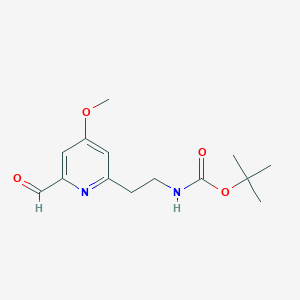

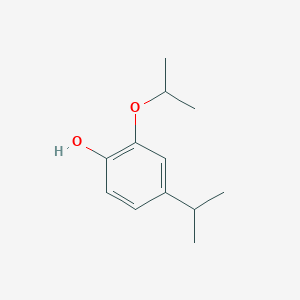

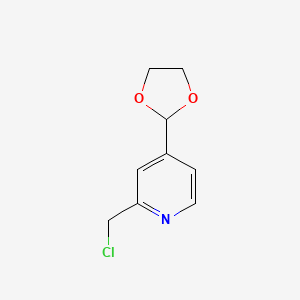

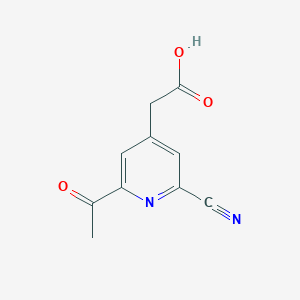
![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
